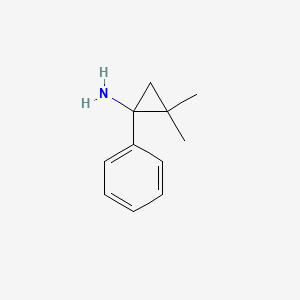

2,2-Dimethyl-1-phenylcyclopropan-1-amine

Descripción general

Descripción

2,2-Dimethyl-1-phenylcyclopropan-1-amine is an organic compound with the molecular formula C11H15N. It is a cyclopropane derivative characterized by a phenyl group and two methyl groups attached to the cyclopropane ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-phenylcyclopropan-1-amine typically involves the reaction of acetophenone with dimethylamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired cyclopropane derivative .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Análisis De Reacciones Químicas

Amine-Alkylation Reactions

The primary amine group undergoes alkylation under mild conditions due to its nucleophilic nature. For example:

-

Methylation : Reaction with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) yields N-methyl derivatives.

-

Conditions : Room temperature, anhydrous THF or DMF solvent.

-

Mechanism : SN2 nucleophilic substitution at the amine nitrogen.

-

Acylation Reactions

The amine reacts with acylating agents to form amides:

-

Acetylation : Treatment with acetyl chloride (CH₃COCl) produces N-acetyl-2,2-dimethyl-1-phenylcyclopropan-1-amine.

-

Conditions : Pyridine base, dichloromethane solvent, 0°C to room temperature.

-

Yield : ~75–85% (isolated).

-

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective cleavage under acidic or oxidative conditions:

Acid-Catalyzed Ring Opening

-

Reagents : HCl (conc.) or H₂SO₄ in ethanol.

-

Product : 3-Phenyl-2,2-dimethylpropylamine hydrochloride (via protonation and ring cleavage at the most substituted C–C bond).

-

Mechanism : Electrophilic attack on the cyclopropane ring followed by carbocation rearrangement .

Oxidative Ring Expansion

-

Reagents : Ozone (O₃) or m-CPBA (meta-chloroperbenzoic acid).

-

Product : 4-Phenyl-3,3-dimethylpyrrolidin-2-one (via ozonolysis and subsequent lactam formation) .

Reductive Amination

The amine participates in reductive amination with ketones or aldehydes:

-

Example : Reaction with tert-butyl 4-formylpiperidine-1-carboxylate using NaBH(OAc)₃ as a reductant .

Catalytic Cross-Coupling Reactions

The cyclopropane ring’s C–C bonds engage in transition-metal-catalyzed coupling:

Hydrolysis and Stability

The compound shows stability under basic conditions but undergoes hydrolysis in strong acids:

-

Hydrolysis : In 6M HCl at reflux, the cyclopropane ring cleaves to form a linear amine derivative.

-

pH Sensitivity : Stable in pH 7–10 buffers but degrades rapidly below pH 3 .

Thermal Decomposition

-

Thermogravimetric Analysis (TGA) : Decomposition onset at 180°C (ΔH = −201 kJ/mol) .

-

Products : Releases nitrogen gas (N₂) and forms aromatic byproducts (e.g., toluene derivatives) .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemistry

- Building Block in Organic Synthesis : The compound serves as a precursor for more complex organic molecules, facilitating the development of new chemical entities.

- Reactivity Studies : It undergoes various chemical reactions such as oxidation, reduction, and substitution, making it a valuable subject for studying reaction mechanisms.

Biology

- Biological Activity : Investigated for its interactions with biological targets, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1). This inhibition can lead to significant changes in gene expression and cellular functions .

Medicine

- Therapeutic Potential : Explored for its potential in treating conditions like acute myeloid leukemia (AML) by promoting differentiation in cancer cells through LSD1 inhibition. This mechanism alters transcriptional profiles and affects cellular behavior .

Industry

- Specialty Chemicals Production : Utilized in the synthesis of various specialty chemicals and materials that have applications across different sectors.

Comparative Analysis with Related Compounds

To understand its unique properties better, a comparison with similar compounds is useful:

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Tranylcypromine | Monoamine oxidase inhibitor | Treatment of depression |

| 2-Phenylcyclopropan-1-amine | Similar structural features | Investigated for various neuropsychiatric conditions |

The presence of two methyl groups enhances the selectivity and potency of 2,2-Dimethyl-1-phenylcyclopropan-1-amine compared to its analogs.

Acute Myeloid Leukemia

Research has shown that pharmacological inhibition of LSD1 using this compound promotes differentiation in AML cells with MLL translocations. In vitro studies demonstrated that treatment led to significant changes in histone modification patterns and gene expression profiles associated with differentiation .

Neuropsychiatric Disorders

Investigations into the compound's effects on cognitive dysfunction suggest potential therapeutic applications in treating neuropsychiatric disorders. The modulation of epigenetic factors by this compound may influence cognitive functions and behavioral outcomes in patients with dementia .

Toxicological Considerations

While showing promising biological activity, safety profiles need consideration. The compound has been noted to cause skin irritation and is harmful if ingested. Further studies are necessary to evaluate long-term effects and potential toxicity in clinical settings.

Mecanismo De Acción

The mechanism of action of 2,2-Dimethyl-1-phenylcyclopropan-1-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as lysine-specific demethylase 1 (LSD1), by binding to the active site and preventing substrate access. This inhibition can lead to changes in gene expression and cellular functions .

Comparación Con Compuestos Similares

Tranylcypromine: A monoamine oxidase inhibitor used in the treatment of depression.

2-Phenylcyclopropan-1-amine: A related compound with similar structural features but lacking the dimethyl groups

Uniqueness: 2,2-Dimethyl-1-phenylcyclopropan-1-amine is unique due to the presence of two methyl groups on the cyclopropane ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its selectivity and potency as an enzyme inhibitor compared to similar compounds .

Actividad Biológica

2,2-Dimethyl-1-phenylcyclopropan-1-amine (CAS No. 109296-40-4) is an organic compound that exhibits notable biological activity, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1). This compound is characterized by a cyclopropane ring with a phenyl group and two methyl groups, which contribute to its unique chemical properties and biological interactions.

- Molecular Formula : C11H15N

- Molecular Weight : 175.25 g/mol

The compound can be synthesized through the reaction of acetophenone with dimethylamine in the presence of a base, leading to the formation of the cyclopropane derivative.

The primary mechanism of action for this compound involves its interaction with LSD1. LSD1 is an enzyme that demethylates lysine residues on histones, influencing gene expression and cellular functions. By inhibiting LSD1, this compound can alter transcriptional profiles and promote differentiation in cancer cells, particularly in acute myeloid leukemia (AML) models .

Enzyme Inhibition

Research indicates that this compound effectively inhibits LSD1 activity. This inhibition leads to:

- Increased levels of mono- and dimethylated histones.

- Changes in gene expression associated with differentiation in AML cells .

Case Studies

- Acute Myeloid Leukemia :

- Neuropsychiatric Disorders :

- Investigations into the pharmacogenomics related to cognitive dysfunction suggest that compounds affecting LSD1 may have therapeutic potential in treating neuropsychiatric disorders. The modulation of epigenetic factors by this compound could influence cognitive functions and behavioral outcomes in dementia patients .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Tranylcypromine | Monoamine oxidase inhibitor | Treatment of depression |

| 2-Phenylcyclopropan-1-amine | Similar structural features | Investigated for various neuropsychiatric conditions |

The presence of two methyl groups on the cyclopropane ring enhances the selectivity and potency of this compound as an enzyme inhibitor compared to its analogs.

Toxicological Considerations

While this compound shows promising biological activity, it is essential to consider its safety profile. The compound has been noted to cause skin irritation and is harmful if ingested . Further studies are required to evaluate its long-term effects and potential toxicity in clinical settings.

Propiedades

IUPAC Name |

2,2-dimethyl-1-phenylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-10(2)8-11(10,12)9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSHOUUMXJSRQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(C2=CC=CC=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109296-40-4 | |

| Record name | 2,2-dimethyl-1-phenylcyclopropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.